2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One
Overview
Description
2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimycobacterial Applications
- Compounds similar to the specified chemical have been synthesized and evaluated for antibacterial and antimycobacterial activities. For example, derivatives of 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones have shown potential against various bacterial strains, including Mycobacterium tuberculosis (Malothu et al., 2018).
Synthesis and Characterization
- The synthesis of similar compounds has been achieved through base-catalyzed reactions and characterized using various spectroscopic techniques. This process involves the sequential aza-Wittig reaction and base-catalyzed cyclization (Dai et al., 2011).
Development of New Heterocyclic Systems
- Researchers have synthesized new polyheterocyclic systems based on 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, contributing to the development of novel heterocyclic ring systems. These include various derivatives with potential pharmacological significance (Lalezari & Jabari‐Sahbari, 1978).
Antifungal and Antimicrobial Properties
- Several derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their antimicrobial properties, showing significant activity against various bacterial and fungal strains. This indicates a potential for developing new antimicrobial agents (Kahveci et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(3h)-One, also known as FL-411, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
FL-411 acts as a potent and selective inhibitor of BRD4 . It binds to the bromodomains of BRD4, blocking its interaction with acetylated histones and transcription factors . This disruption prevents BRD4 from recruiting positive transcription elongation factor b (P-TEFb) to the transcription start site, thereby inhibiting the transcription of downstream genes .
Biochemical Pathways
By inhibiting BRD4, FL-411 impacts several biochemical pathways. Notably, it induces ATG5-dependent autophagy-associated cell death (ACD) by blocking the interaction between BRD4 and AMP-activated protein kinase (AMPK) . This action activates the AMPK-mTOR-ULK1-modulated autophagic pathway in breast cancer cells .
Result of Action
FL-411’s inhibition of BRD4 leads to significant molecular and cellular effects. It shows antiproliferative activity and induces autophagy in MCF-7 breast cancer cells . It also displays low toxicity against MCF10A cells, a non-tumorigenic human breast epithelial cell line .
properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJZRFLBUBYEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.